N-((4-hydroxychroman-4-yl)methyl)benzo[d]thiazole-2-carboxamide
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Overview
Description
N-((4-hydroxychroman-4-yl)methyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that features a combination of chroman and benzothiazole moieties
Mechanism of Action
Target of Action
N-((4-hydroxychroman-4-yl)methyl)benzo[d]thiazole-2-carboxamide, also known as N-[(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]-1,3-benzothiazole-2-carboxamide, is a compound that primarily targets bacterial cells . The compound’s primary targets are the bacterial cell wall and protein synthesis machinery . These targets play a crucial role in maintaining the structural integrity of the bacteria and their ability to reproduce .
Mode of Action
This compound interacts with its targets by binding to the bacterial cell wall and protein synthesis machinery . This interaction disrupts the normal function of these targets, leading to changes in the bacterial cell’s structure and function .
Biochemical Pathways
The action of this compound affects several biochemical pathways. It disrupts the synthesis of peptidoglycan, a key component of the bacterial cell wall, leading to cell wall weakening . It also inhibits the process of protein synthesis, affecting the bacteria’s ability to reproduce and function .
Pharmacokinetics
The compound’s solubility in water and alcohol suggests that it may be well-absorbed and distributed in the body . Its impact on bioavailability is yet to be determined.
Result of Action
The molecular and cellular effects of this compound’s action include the disruption of the bacterial cell wall and inhibition of protein synthesis . These effects lead to the weakening of the bacterial cell structure and impairment of the bacteria’s ability to reproduce and function .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances, such as other drugs or chemicals, may affect the compound’s action. The pH and temperature of the environment may also impact the compound’s stability and efficacy
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-hydroxychroman-4-yl)methyl)benzo[d]thiazole-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxychroman-4-ylmethylamine with benzo[d]thiazole-2-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-((4-hydroxychroman-4-yl)methyl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the chroman moiety can be oxidized to form a ketone.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted benzothiazole derivatives.
Scientific Research Applications
N-((4-hydroxychroman-4-yl)methyl)benzo[d]thiazole-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
- N-((4-hydroxychroman-4-yl)methyl)benzo[d]thiazole-2-carboxylate
- N-((4-hydroxychroman-4-yl)methyl)benzo[d]thiazole-2-sulfonamide
Uniqueness
N-((4-hydroxychroman-4-yl)methyl)benzo[d]thiazole-2-carboxamide is unique due to its specific combination of chroman and benzothiazole moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c21-16(17-20-13-6-2-4-8-15(13)24-17)19-11-18(22)9-10-23-14-7-3-1-5-12(14)18/h1-8,22H,9-11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRSQSZZWMXCPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)C3=NC4=CC=CC=C4S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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